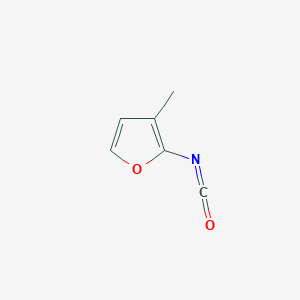
(R)-3-Amino-5-phenylpentanoic acid hydrochloride
Übersicht
Beschreibung
(R)-3-Amino-5-phenylpentanoic acid hydrochloride, also known as R-PPA, is an amino acid derivative that has been extensively studied for its potential therapeutic applications. This compound is a chiral molecule, meaning that it exists in two mirror-image forms, with only one form exhibiting biological activity. R-PPA is a key intermediate in the synthesis of several biologically active compounds, including the anticonvulsant drug Levetiracetam.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of 3,4-disubstituted 4-aminobutanoic acids : Research discusses the synthesis of various aminobutyric acids, including derivatives similar to (R)-3-Amino-5-phenylpentanoic acid hydrochloride, highlighting the pharmacological potential of these compounds (Vasil'eva et al., 2016).
Enantioseparation of Hydroxycarboxylic Acids : This research demonstrates the enantioseparation of related compounds, which could be applicable to (R)-3-Amino-5-phenylpentanoic acid hydrochloride for obtaining specific enantiomers (Chandrasekaran et al., 2022).
GABAB-Agonistic Activity : Study on baclofen homologues, including similar compounds, showcases the potential GABAB receptor agonistic properties, which could apply to (R)-3-Amino-5-phenylpentanoic acid hydrochloride (Attia et al., 2013).
Pharmacological Characterization and Applications
Pharmacological Characterization on GABA(B) Receptors : Investigating the effects of homobaclofen on GABA(B) receptors could provide insights into the potential pharmacological applications of (R)-3-Amino-5-phenylpentanoic acid hydrochloride (Jensen et al., 2001).
Antimycobacterial Activities : Research on hydroxyethylsulfonamides and related compounds shows potential antimycobacterial properties, which might be relevant for similar structures like (R)-3-Amino-5-phenylpentanoic acid hydrochloride (Moreth et al., 2014).
Biotechnological and Chemical Applications
Bacterial Polyhydroxyalkanoates : Studies on bacterial polyesters, which include related hydroxyalkanoic acids, suggest potential biotechnological applications for (R)-3-Amino-5-phenylpentanoic acid hydrochloride (Ren et al., 2005).
Lipoic Acid Analogs : Research on lipoic acid analogs, incorporating similar amino acid structures, highlights the potential for enhancing pharmacological activity, relevant for (R)-3-Amino-5-phenylpentanoic acid hydrochloride (Kates et al., 2014).
Eigenschaften
IUPAC Name |
(3R)-3-amino-5-phenylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSXWQCQDYAEFF-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647446 | |
| Record name | (3R)-3-Amino-5-phenylpentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-5-phenylpentanoic acid hydrochloride | |
CAS RN |
331846-98-1 | |
| Record name | (3R)-3-Amino-5-phenylpentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613515.png)

